Cariprazine

Dopamine D3 receptor Receptor binding affinity Antipsychotic pharmacology

Cariprazine is the only commercially available DRPA with ~5.8‑fold D3‑over‑D2 binding selectivity (Ki D3=0.085 nM vs D2=0.49 nM) and unique D3 β‑arrestin partial agonism. Its active metabolite DDCAR delivers a 1–3‑week half‑life, yielding a 4‑week post‑discontinuation relapse rate of just 5%—ideal for medication‑adherence and washout models. As the sole DRPA FDA‑approved for bipolar I depression and the lowest weight‑gain liability among the class, it ensures regulatory‑aligned clinical studies and minimal metabolic noise in preclinical research.

Molecular Formula C21H32Cl2N4O
Molecular Weight 427.4 g/mol
CAS No. 1480744-38-4
Cat. No. B15616830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCariprazine
CAS1480744-38-4
Molecular FormulaC21H32Cl2N4O
Molecular Weight427.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)
InChIKeyKPWSJANDNDDRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cariprazine (CAS 1480744-38-4) Procurement Guide: Dopamine D3-Preferring Partial Agonist for Differentiated Antipsychotic Research


Cariprazine (CAS 1083076-69-0 as hydrochloride salt; parent free base CAS 839712-12-8) is a dopamine D3–preferring D3/D2 receptor partial agonist and the active pharmaceutical ingredient in Vraylar®, indicated for schizophrenia and bipolar I disorder [1]. Unlike its closest in-class analogs aripiprazole and brexpiprazole—which exhibit higher affinity for D2 than D3 receptors—cariprazine demonstrates an approximately 5.8-fold binding preference for D3 (Ki = 0.085 nM) over D2 (Ki = 0.49 nM) [2]. This compound also possesses the longest effective half-life among oral atypical antipsychotics owing to its active metabolite didesmethyl-cariprazine (half-life 1–3 weeks), a pharmacokinetic feature that directly informs dosing strategy and discontinuation study design [3].

Why Cariprazine Cannot Be Interchanged with Aripiprazole or Brexpiprazole in Research and Clinical Procurement


Although cariprazine, aripiprazole, and brexpiprazole are all classified as dopamine receptor partial agonists (DRPAs), their pharmacodynamic fingerprints diverge substantially. Cariprazine is the only agent among the three with preferential D3 over D2 binding (Ki D3 = 0.085 nM vs. D2 = 0.49 nM), whereas aripiprazole (Ki D2 = 0.34 nM, D3 = 0.80 nM) and brexpiprazole (Ki D2 = 0.30 nM, D3 = 1.10 nM) both favor D2 [1]. In functional signaling assays, cariprazine uniquely exhibits partial agonism at D3 receptor–mediated β-arrestin translocation, while aripiprazole and brexpiprazole act predominantly as antagonists at this pathway [2]. These molecular differences translate into distinct clinical regulatory profiles: cariprazine is FDA-approved for bipolar I depressive episodes, an indication for which aripiprazole has not demonstrated efficacy, while brexpiprazole lacks any bipolar disorder approval [3]. Consequently, substituting one DRPA for another without accounting for these receptor-level and regulatory differences risks both flawed experimental design and inappropriate therapeutic inference.

Cariprazine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Procurement Decisions


D3 Over D2 Receptor Binding Selectivity: Cariprazine vs. Aripiprazole vs. Brexpiprazole

Cariprazine is the only DRPA with preferential binding to D3 over D2 receptors. In radioligand binding assays using human cloned receptors, cariprazine exhibits a Ki of 0.085 nM at D3 and 0.49 nM at D2, yielding an approximately 5.8-fold D3 selectivity [1]. In contrast, aripiprazole binds with higher affinity to D2 (Ki = 0.34 nM) than D3 (Ki = 0.80 nM), and brexpiprazole similarly favors D2 (Ki = 0.30 nM) over D3 (Ki = 1.10 nM) [2]. In functional assays, cariprazine demonstrated 3- to 10-fold greater D3 versus D2 selectivity compared with aripiprazole [1].

Dopamine D3 receptor Receptor binding affinity Antipsychotic pharmacology

D3 β-Arrestin Functional Selectivity: Unique Partial Agonism Differentiating Cariprazine from Aripiprazole and Brexpiprazole

At the D3 receptor–mediated β-arrestin translocation pathway, cariprazine displays partial agonism and partial antagonism, whereas aripiprazole and brexpiprazole exhibit only weak or no agonist activity and function as potent antagonists [1]. This functional divergence is specific to the D3 β-arrestin pathway; all three compounds show qualitatively similar profiles at D2-mediated cAMP and β-arrestin pathways, and at D3-mediated cAMP signaling [1]. These findings were obtained using homogeneous time-resolved fluorescence and luminescent enzyme fragment complementation assays in multiple cell lines expressing recombinant human D2 or D3 receptors [1].

β-arrestin signaling Functional selectivity D3 receptor pharmacology

Bipolar I Depression Efficacy: Cariprazine Regulatory Differentiation from Aripiprazole and Brexpiprazole

Cariprazine is FDA-approved as monotherapy for bipolar I depressive episodes, an indication for which aripiprazole is not approved and brexpiprazole has no bipolar approval of any kind [1]. In a 2024 systematic review and meta-analysis of nine RCTs (n = 4,889), cariprazine vs. placebo significantly reduced MADRS scores (MD = −1.49, 95% CI: −2.22 to −0.76), with higher response (RR = 1.21, 95% CI: 1.12–1.30) and remission rates (RR = 1.19, 95% CI: 1.06–1.34) [2]. In bipolar I disorder specifically, the remission rate was RR = 1.41 (95% CI: 1.24–1.60), and MADRS reduction was MD = −2.53 (95% CI: −3.61 to −1.45) [2].

Bipolar depression MADRS Regulatory indication differentiation

Extended Half-Life and Delayed Relapse After Discontinuation: Cariprazine vs. Other Oral Atypical Antipsychotics

Cariprazine possesses the longest effective half-life among oral atypical antipsychotics due to its active metabolite didesmethyl-cariprazine (DDCAR). The parent compound half-life is 2–4 days; DDCAR half-life is 1–3 weeks, with DDCAR exposure several-fold higher than the parent drug and steady state reached only after ~4 weeks [1]. In an indirect comparison of randomized discontinuation studies, the time to drug-placebo relapse separation on Kaplan-Meier curves was 6–7 weeks after randomization for cariprazine vs. 1–4 weeks for other oral AAPs [2]. Placebo relapse rates at 4 weeks after last dose were 5% for cariprazine vs. 8–34% for other oral atypical antipsychotics [2]. Model-predicted plasma total active cariprazine concentrations were 20.0 nM at 2 weeks and 6.1 nM at 4 weeks post-discontinuation, compared with negligible levels for other AAPs at the same time points [2].

Pharmacokinetics Relapse prevention Drug discontinuation

Weight Gain Propensity: Cariprazine vs. Aripiprazole vs. Brexpiprazole Rank Order

Across indirect comparisons, the rank order for weight gain propensity in schizophrenia is brexpiprazole > aripiprazole > cariprazine [1]. In clinical studies with active comparator arms, clinically significant weight gain (≥7% from baseline) occurred less frequently with cariprazine than with aripiprazole or risperidone [2]. A retrospective switch study in bipolar I patients reported that >7% body weight increase occurred in 21.4% of patients on aripiprazole during long-term treatment vs. 1–3% on cariprazine in short-term trials [3]. In that same study, mean body weight decreased from 90.3 ± 21.5 kg on aripiprazole to 83.9 ± 19.2 kg after switch to cariprazine (t = −4.22, p < 0.001) [3]. Cariprazine's lower propensity for weight gain has been attributed to its weaker 5-HT2C receptor antagonism (Ki = 134 nM) compared with aripiprazole (Ki = 15 nM) [3].

Metabolic tolerability Weight gain Antipsychotic adverse effects

Negative Symptoms Superiority Over Risperidone: Direct Head-to-Head RCT Evidence

In a 26-week, randomized, double-blind, active-controlled trial (n = 461) in patients with schizophrenia and predominant negative symptoms, cariprazine 4.5 mg/day produced a significantly greater reduction in the PANSS factor score for negative symptoms (PANSS-FSNS) compared with risperidone 4 mg/day [1]. The change from baseline was −8.90 points for cariprazine vs. −7.44 for risperidone, with a least squares mean difference (LSMD) of −1.46 (95% CI: −2.39 to −0.53; p = 0.0022; effect size 0.31) [1]. Cariprazine also significantly outperformed risperidone on personal and social functioning (PSP total score change: +14.30 vs. +9.66; LSMD = 4.63, 95% CI: 2.71–6.56; p < 0.0001; effect size 0.48) [1]. A separate meta-analysis of cariprazine RCTs in acute schizophrenia found that the standardized mean difference (SMD) to placebo on negative symptoms was superior to many antipsychotics including aripiprazole, with the effect particularly notable at low cariprazine doses .

Negative symptoms Schizophrenia PANSS-FSNS

Cariprazine (CAS 1480744-38-4) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating D3 Receptor–Mediated Mechanisms in Antipsychotic Drug Discovery

Cariprazine is the only commercially available DRPA with demonstrated D3-over-D2 binding selectivity (~5.8-fold; Ki D3 = 0.085 nM vs. D2 = 0.49 nM) and unique D3 β-arrestin partial agonism that is absent in aripiprazole and brexpiprazole [1] [2]. Researchers studying D3 receptor pharmacology should procure cariprazine as the reference D3-preferring ligand, using aripiprazole (D2-preferring) as a comparator control. This approach enables dissection of D3-specific vs. D2-mediated effects on cognitive endpoints, negative symptom models, and mesolimbic pathway modulation.

Clinical Trial Design for Bipolar I Depression: Regulatory-Aligned Compound Selection

For investigators planning clinical studies in bipolar I depression, cariprazine is the only DRPA with FDA regulatory approval and positive placebo-controlled meta-analytic evidence (MADRS MD = −1.49; bipolar-specific remission RR = 1.41) [3]. Procurement of cariprazine rather than aripiprazole or brexpiprazole as an active comparator or investigational agent ensures alignment with regulatory precedent and access to dose-ranging data specific to the bipolar depression population.

Discontinuation and Adherence Modeling Studies Leveraging Extended Half-Life

The unique pharmacokinetic profile of cariprazine (parent half-life 2–4 days; active metabolite DDCAR half-life 1–3 weeks) results in a 6–7 week drug-placebo relapse separation vs. 1–4 weeks for other AAPs, and a 4-week post-discontinuation placebo relapse rate of only 5% [4]. Researchers designing medication adherence, relapse prediction, or washout studies should select cariprazine when a compound with delayed relapse risk after non-adherence is required for the experimental model, as its pharmacokinetic 'tail' provides a naturalistic adherence buffer not available with shorter-half-life alternatives.

Metabolic Safety Profiling and Weight-Gain-Minimizing Antipsychotic Research

Cariprazine demonstrates the lowest weight gain propensity among DRPAs (brexpiprazole > aripiprazole > cariprazine), with only 1–3% of bipolar patients experiencing ≥7% weight gain vs. 21.4% on aripiprazole—a difference attributed in part to its 9-fold weaker 5-HT2C antagonism (Ki = 134 nM vs. 15 nM) [5]. For preclinical or clinical metabolic safety studies where antipsychotic-induced weight gain is a primary outcome or confounding variable, cariprazine is the compound of choice to minimize metabolic noise.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cariprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.